10-Hexadecen-1-ol, acetate, (Z)-
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Overview
Description
10-Hexadecen-1-ol, acetate, (Z)- is an organic compound belonging to the class of esters. It is characterized by a long hydrocarbon chain with a double bond in the Z (cis) configuration and an acetate functional group. This compound is often found in natural products and is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hexadecen-1-ol, acetate, (Z)- typically involves the esterification of 10-Hexadecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the production of 10-Hexadecen-1-ol, acetate, (Z)- may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 10-Hexadecen-1-ol, acetate, (Z)- can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides, diols
Reduction: 10-Hexadecen-1-ol
Substitution: Various substituted esters
Scientific Research Applications
10-Hexadecen-1-ol, acetate, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism by which 10-Hexadecen-1-ol, acetate, (Z)- exerts its effects depends on its application. In biological systems, it may interact with specific receptors or enzymes, modulating signaling pathways. For example, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses.
Comparison with Similar Compounds
10-Hexadecen-1-ol, acetate, (Z)- can be compared with other similar compounds such as:
- 11-Hexadecen-1-ol, acetate, (Z)-
- 10-Hexadecen-1-ol, acetate, (E)-
- 10-Hexadecen-1-ol
Uniqueness: The Z (cis) configuration of the double bond in 10-Hexadecen-1-ol, acetate, (Z)- imparts unique chemical and physical properties, such as specific reactivity and interaction with biological targets, distinguishing it from its E (trans) isomer and other related compounds.
By understanding the synthesis, reactions, applications, and mechanisms of 10-Hexadecen-1-ol, acetate, (Z)-, researchers can better utilize this compound in various scientific and industrial fields.
Biological Activity
10-Hexadecen-1-ol, acetate, (Z)- (also referred to as hexadecenyl acetate) is a long-chain fatty alcohol with significant biological activity, particularly in the context of insect pheromones. This compound has garnered attention for its potential applications in pest management and its role in ecological interactions.
10-Hexadecen-1-ol, acetate, (Z)- has the molecular formula C18H34O2 and a molecular weight of 282.46 g/mol. Its structure features a long hydrocarbon chain with an acetate functional group, which contributes to its volatility and olfactory properties.
Pheromone Activity
Research indicates that 10-Hexadecen-1-ol, acetate, (Z)- acts as a sex pheromone in various insect species. It has been identified in the chemical communication systems of moths, where it plays a crucial role in mating behaviors. Studies show that this compound can elicit specific behavioral responses when detected by olfactory receptors in insects, leading to attraction and mating success .
Toxicity and Safety
Toxicological assessments have evaluated the safety profile of 10-Hexadecen-1-ol, acetate, (Z)-. In studies involving acute inhalation toxicity in rats, the compound exhibited an LC50 greater than 5 mg/L, indicating low acute toxicity . Additionally, it was found to be non-irritating to the eyes and skin at various concentrations tested, suggesting a favorable safety margin for potential agricultural applications .
The mechanism through which 10-Hexadecen-1-ol, acetate, (Z)- exerts its biological effects primarily involves its interaction with specific olfactory receptors in target insects. When these receptors are activated by the compound, they trigger a cascade of neural responses that lead to behavioral changes such as attraction or repulsion depending on the context of the pheromone signaling .
Comparative Analysis
To better understand the unique properties of 10-Hexadecen-1-ol, acetate, (Z)-, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
11-Hexadecen-1-ol, acetate, (Z)- | Similar structure | Pheromone activity |
10-Hexadecadien-1-ol | Non-acetate version | Pheromone activity |
Z,Z-10,12-Hexadecadien-1-ol acetate | Different stereoisomer | Potential pheromone activity |
The presence of the acetate group and specific double bond configuration in 10-Hexadecen-1-ol, acetate, (Z)- enhances its volatility and olfactory signaling compared to its analogs .
Case Study 1: Insect Attraction
In a field study assessing the efficacy of 10-Hexadecen-1-ol, acetate, (Z)- as a lure for moths in agricultural settings, researchers found that traps baited with this compound captured significantly more male moths compared to control traps. This demonstrates not only its effectiveness as a pheromone but also its potential utility in integrated pest management strategies .
Case Study 2: Toxicological Assessment
A comprehensive toxicity assessment was conducted on various long-chain fatty alcohols including 10-Hexadecen-1-ol, acetate, (Z)-. The results indicated that at doses up to 2,025 mg/kg administered orally to rats, there were no significant adverse effects observed. This study supports the compound's safety for use in environments where human exposure might occur .
Properties
Molecular Formula |
C18H36O3 |
---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
acetic acid;(Z)-hexadec-10-en-1-ol |
InChI |
InChI=1S/C16H32O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h6-7,17H,2-5,8-16H2,1H3;1H3,(H,3,4)/b7-6-; |
InChI Key |
BKWAKIYRJHHRFD-NAFXZHHSSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCCCO.CC(=O)O |
Canonical SMILES |
CCCCCC=CCCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
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